molecular formula C16H21N3O4 B2706195 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034600-59-2

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2706195
CAS RN: 2034600-59-2
M. Wt: 319.361
InChI Key: KYKHJAXIOBCAAB-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
BenchChem offers high-quality N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has demonstrated the synthesis of complex molecules involving derivatives of tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide and their evaluation as anticancer agents. For instance, Gouhar and Raafat (2015) synthesized a series of compounds through reactions with different nucleophiles for anticancer evaluation. These compounds, including hydroxy pyrazoles and hydroxy oxazoles, were assessed for their potential as anticancer agents, highlighting the versatility of the base chemical structure in generating potentially therapeutic agents (Gouhar & Raafat, 2015).

Pharmacological Research

In the realm of pharmacology, derivatives of the compound have been investigated for their binding and activity at specific receptors, such as the sigma(1) receptor. Berardi et al. (2005) explored the methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, demonstrating the utility of these compounds in understanding receptor affinities and selectivities, which is crucial for the development of targeted therapies (Berardi et al., 2005).

Antimicrobial Activity

The synthesis and evaluation of new derivatives with antimicrobial activity have also been a significant area of research. For example, Aytemir et al. (2003) synthesized amide derivatives of pyranone, showing antimicrobial activities against various bacteria and fungi. This research underscores the potential of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide derivatives in developing new antimicrobial agents (Aytemir et al., 2003).

Synthesis and Characterization

The synthesis and characterization of novel compounds based on the chemical structure of interest have been detailed in various studies, providing insights into the chemical properties and potential applications of these molecules in different scientific and therapeutic contexts. For instance, Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives, evaluating their cytotoxic activities against human cancer cells, which is indicative of the potential of these compounds in cancer research (Ahmed et al., 2020).

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-23-12-4-5-13-11(9-12)3-2-6-16(13,22)10-18-15(21)19-8-7-17-14(19)20/h4-5,9,22H,2-3,6-8,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKHJAXIOBCAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)N3CCNC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide

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